molecular formula C15H28N2O B2415119 3-Methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one CAS No. 400073-77-0

3-Methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one

Cat. No. B2415119
CAS RN: 400073-77-0
M. Wt: 252.402
InChI Key: SISQFEZLNOSCNG-UHFFFAOYSA-N
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Description

The compound “3-Methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one” is a derivative of 2,2,6,6-Tetramethylpiperidine . It is a white solid and is classified as a hydroxylamine . It has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .


Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylpiperidine, a precursor to the compound , has been reported through various methods . One such method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine, a related compound, is available in 3D models . The structure of the specific compound “3-Methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one” could not be found in the available resources.


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds . It can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant, N-methylated amines via N-methylation by reacting with CO2 and phenylsilane, and propargylamines via three-component Mannich coupling reaction with aldehydes and alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine, a related compound, include a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .

Safety and Hazards

The safety and hazards associated with 2,2,6,6-Tetramethylpiperidine, a related compound, include danger statements such as H226, H301, H302, H314, H315, H319, H332, H335, and precautionary statements such as P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P310, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-11-10-17(7-6-13(11)18)12-8-14(2,3)16-15(4,5)9-12/h11-12,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQFEZLNOSCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one

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